![molecular formula C23H24N2O B6111206 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide](/img/structure/B6111206.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide
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Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide, also known as ABT-288, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to improve cognitive function in animal models and humans.
Mechanism of Action
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide is a selective histamine H3 receptor antagonist, which means that it blocks the activity of the histamine H3 receptor. The histamine H3 receptor is found in the brain and is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and norepinephrine. By blocking the histamine H3 receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide increases the release of these neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide are related to its mechanism of action. By blocking the histamine H3 receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide increases the release of acetylcholine, dopamine, and norepinephrine, which are important neurotransmitters involved in cognitive function. N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has also been shown to increase the release of histamine, which can improve wakefulness and attention.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide in lab experiments is that it has been extensively studied and has shown consistent effects on cognitive function in both animal models and humans. However, one limitation is that N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide is a relatively new compound and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, as histamine H3 receptors are known to be involved in the regulation of acetylcholine release, which is impaired in Alzheimer's disease. Another direction is to investigate the potential use of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide in combination with other drugs for the treatment of cognitive disorders. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide and to identify any potential side effects.
Synthesis Methods
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide involves a multi-step process that includes the preparation of several intermediates. The starting material for the synthesis is 2,3-dihydro-1H-inden-2-amine, which is reacted with 3-bromopropiophenone to form 3-(2,3-dihydro-1H-inden-2-yl)-3-phenylpropan-1-one. This intermediate is then reacted with piperidine and propargyl bromide to form the final product, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide.
Scientific Research Applications
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has been extensively studied for its potential use in the treatment of cognitive disorders. Animal studies have shown that N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide improves cognitive function in various tasks such as spatial learning and memory, attention, and working memory. In humans, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has been shown to improve cognition in healthy volunteers and in patients with schizophrenia. N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-phenyl-2-propynamide has also been studied for its potential use in the treatment of Alzheimer's disease, as histamine H3 receptors are known to be involved in the regulation of acetylcholine release, which is impaired in Alzheimer's disease.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-phenylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(13-12-18-7-2-1-3-8-18)24-21-11-6-14-25(17-21)22-15-19-9-4-5-10-20(19)16-22/h1-5,7-10,21-22H,6,11,14-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZZMGXZVBHYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)C#CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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